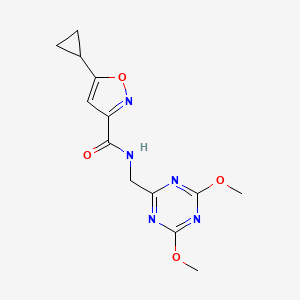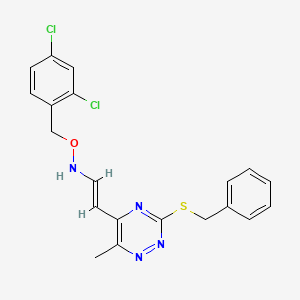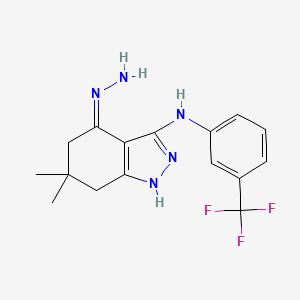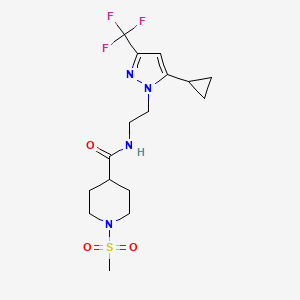![molecular formula C23H16FN3OS B2749198 2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-16-2](/img/structure/B2749198.png)
2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved by constructing a 2-aminopyrimidine unit linked to the indole ring . A method for the synthesis of a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been developed .Molecular Structure Analysis
The electronic and spatial structure of a similar compound, 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, has been studied both theoretically and experimentally .Chemical Reactions Analysis
Indole derivatives have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . A regioselective Sonogashira cyclization reaction was carried out in the presence of CuI as a catalyst to obtain a similar compound .Scientific Research Applications
Molecular Structure and Docking Studies
- Ivashchenko et al. (2019) conducted a study on the synthesis and molecular structure of a similar compound, evaluating its potential as a new inhibitor of hepatitis B. The study highlighted the compound's nanomolar inhibitory activity against the Hepatitis B virus (HBV) in vitro, suggesting its potential application in antiviral research (Ivashchenko et al., 2019).
Antiproliferative Activity
- Liu et al. (2019) investigated a compound with structural similarities for its antiproliferative activity against several cancer cell lines, including HT-29, A549, and MKN45. The compound exhibited distinct effective inhibition on the proliferation of these cell lines, indicating its potential use in cancer research (Liu et al., 2019).
Synthesis and Biological Activity
- Gorle et al. (2016) reported on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives, including a series of compounds prepared from an intermediate compound similar to the one . These compounds were tested for larvicidal activity, showing significant activity against third instar larvae, which could imply potential applications in pest control or as a model for developing new insecticidal agents (Gorle et al., 2016).
Anticancer Agents
- Hosamani et al. (2015) synthesized new fluorinated coumarin–pyrimidine hybrids under microwave-irradiation, which were evaluated for their anticancer activity against human lung carcinoma (A-549) and adenocarcinoma mammary gland (MDA-MB-231) cell lines. Some compounds exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Hosamani et al., 2015).
Antitubercular Agents
- Reddy et al. (2015) designed and synthesized benzocoumarin-pyrimidine hybrids, evaluating them for antitubercular activity. The study revealed potent activity against the M.tb H37Rv strain, indicating these compounds' potential in developing new antitubercular agents (Reddy et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to have high anti-tumor activity . They have been evaluated against various cell lines such as Hela, A549, HepG2, and MCF-7 .
Mode of Action
It is suggested that similar compounds interact with their targets in a dose-dependent manner, inhibiting proliferation and cytolytic activity .
Biochemical Pathways
Similar compounds have been found to inhibit the proliferations of various cell lines in a dose-dependent manner . This suggests that they may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have shown moderate to excellent antiproliferative activity against various cancer cells .
properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3OS/c24-18-12-6-4-8-15(18)14-29-23-26-20-17-11-5-7-13-19(17)25-21(20)22(28)27(23)16-9-2-1-3-10-16/h1-13,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVKBBPJUOAZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)
![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)

![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)

![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)



![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2749134.png)
![4-[[Ethyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B2749135.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2749136.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-amine](/img/structure/B2749137.png)